N-(4-bromo-3-methylphenyl)oxan-4-amine is a chemical compound with the molecular formula and a molecular weight of 270.17 g/mol. This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is classified as an amine due to the presence of an amino group, and it is also categorized under oxanes due to its cyclic ether structure.
The synthesis of N-(4-bromo-3-methylphenyl)oxan-4-amine typically involves the reaction of 4-bromo-3-methylaniline with oxirane. This reaction is often conducted under reflux conditions in the presence of suitable catalysts and solvents to ensure complete conversion of reactants into the desired product.
The molecular structure of N-(4-bromo-3-methylphenyl)oxan-4-amine features a bromo-substituted phenyl ring attached to an oxan-4-amine moiety. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.17 g/mol |
IUPAC Name | N-(4-bromo-3-methylphenyl)oxan-4-amine |
InChI Key | GZCHYDKBBIJGAI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)NC2CCOCC2)Br |
This structure indicates that the compound contains both aromatic and aliphatic components, which may influence its reactivity and interactions with biological targets.
N-(4-bromo-3-methylphenyl)oxan-4-amine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(4-bromo-3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxan-4-amine moiety are critical for binding to these targets, which may lead to inhibition or activation of various biological pathways. Ongoing research aims to elucidate these pathways further, particularly in relation to therapeutic applications.
The physical properties of N-(4-bromo-3-methylphenyl)oxan-4-amine include:
Key chemical properties include:
N-(4-bromo-3-methylphenyl)oxan-4-amine has several scientific uses:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable for targeted research applications across multiple scientific disciplines.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0